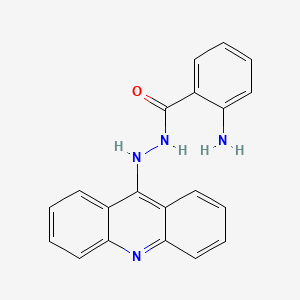
N'-acridin-9-yl-2-aminobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-acridin-9-yl-2-aminobenzohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acridin-9-yl-2-aminobenzohydrazide typically involves the reaction of acridine derivatives with hydrazides. One common method involves the oxidative nucleophilic substitution of hydrogen in acridine molecules to form 9-acylaminoacridines . The reaction is usually carried out in a vessel protected from air moisture, using sodium hydride as a base in anhydrous dimethyl sulfoxide (DMSO) as the solvent .
Industrial Production Methods
While specific industrial production methods for N’-acridin-9-yl-2-aminobenzohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-acridin-9-yl-2-aminobenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Anhydrous DMSO, ethanol, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N’-acridin-9-yl-2-aminobenzohydrazide derivatives with additional oxygen-containing functional groups, while reduction reactions may yield derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Used in the development of dyes and fluorescent materials due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of N’-acridin-9-yl-2-aminobenzohydrazide primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes involving DNA and related enzymes . This intercalation can inhibit the activity of enzymes such as topoisomerases and DNA polymerases, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of N’-acridin-9-yl-2-aminobenzohydrazide, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness
N’-acridin-9-yl-2-aminobenzohydrazide is unique due to its specific hydrazide functional group, which enhances its ability to inhibit certain enzymes like BACE-1 . This makes it a promising candidate for the development of new therapeutic agents for neurodegenerative diseases and cancer.
Properties
CAS No. |
848931-10-2 |
|---|---|
Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2-aminobenzohydrazide |
InChI |
InChI=1S/C20H16N4O/c21-16-10-4-1-7-13(16)20(25)24-23-19-14-8-2-5-11-17(14)22-18-12-6-3-9-15(18)19/h1-12H,21H2,(H,22,23)(H,24,25) |
InChI Key |
WVWJCOMZDCLNBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4N |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















